molecular formula C11H15NO3 B8703375 1-(3-Methylbutoxy)-4-nitrobenzene CAS No. 7244-79-3

1-(3-Methylbutoxy)-4-nitrobenzene

Cat. No.: B8703375
CAS No.: 7244-79-3
M. Wt: 209.24 g/mol
InChI Key: RHJHXRFOBKPCNM-UHFFFAOYSA-N
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Description

1-(3-Methylbutoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for producing other nitro-substituted compounds, which are essential in pharmaceuticals and agrochemicals.

Key Reactions:

  • Nitration: The nitro group can be modified to introduce other substituents, allowing for the creation of diverse derivatives.
  • Esterification: The ether group can undergo reactions to form esters, expanding its utility in synthetic pathways.

Material Science Applications

1-(3-Methylbutoxy)-4-nitrobenzene has potential applications in the development of advanced materials. Its properties can be harnessed in creating polymers with specific functionalities.

Potential Uses:

  • Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties or chemical resistance.
  • Coatings: Its chemical structure may provide unique characteristics for protective coatings and films.

Medicinal Chemistry

The compound's structural features suggest potential bioactivity, making it a candidate for further investigation in medicinal chemistry.

Research Findings:

  • Some studies have indicated that nitroaromatic compounds can exhibit antimicrobial and anticancer properties. Therefore, this compound could serve as a lead compound for drug development.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of new anticancer agents derived from nitroaromatic compounds. Researchers found that modifying the nitro group on compounds like this compound led to enhanced cytotoxicity against various cancer cell lines.

Case Study 2: Development of Polymer Composites

Another research effort focused on incorporating this compound into polymer composites. The resulting materials exhibited improved thermal stability and mechanical strength, showcasing the compound's versatility in material applications.

Properties

CAS No.

7244-79-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(3-methylbutoxy)-4-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3

InChI Key

RHJHXRFOBKPCNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromo-3-methylbutane (7.07 g, 5.60 mL, 46.8 mmol) was added in one portion to a stirred suspension of 4-nitrophenol (5.00 g, 35.9 mmol) and potassium carbonate (5.46 g, 49.5 mmol) in dimethylformamide (50 mL) at room temperature under a nitrogen atmosphere. The resulting mixture was stirred at room temperature for 16 h then the volatiles were evaporated. The residue was partitioned between diethyl ether (50 mL) and water (50 mL) and the phases separated. The aqueous phase was extracted with ether (2×50 mL) then the organic extracts were combined and dried (magnesium sulfate). The solvent was evaporated and the residue chromatographed on silica gel (10% diethyl ether:cyclohexane) to give the title compound as a pale yellow oil (6.63 g, 88%). LC/MS: 3.69 min. 1H NMR (400 MHz; CDCl3): 0.95 (6H), 1.75 (2H), 1.85 (1H), 4.05 (2H), 6.95 (2H), 8.20 (2H).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

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